2-Hydroxy-4-(methylsulfanyl)benzoic acid

Descripción general

Descripción

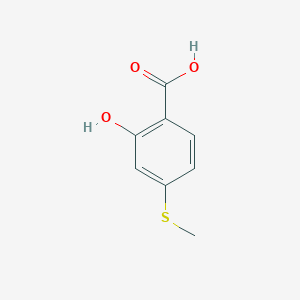

2-Hydroxy-4-(methylsulfanyl)benzoic acid is an organic compound with the molecular formula C8H8O3S It is characterized by the presence of a hydroxyl group (-OH) and a methylsulfanyl group (-SCH3) attached to a benzoic acid core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-(methylsulfanyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 4-methyl-3-nitrobenzenesulfonic acid with 2-methyl-5-nitrophenol. This method yields the target compound in moderate yields (17% and 37%) depending on the specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis typically involves multi-step processes that require careful control of reaction conditions to ensure high purity and yield. The use of readily available starting materials and efficient reaction pathways is crucial for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

2-Hydroxy-4-(methylsulfanyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and peracetic acid.

Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.

Esterification: Acid catalysts like sulfuric acid are often used to facilitate esterification reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Substitution: Alkylated derivatives.

Esterification: Esters of this compound.

Aplicaciones Científicas De Investigación

2-Hydroxy-4-(methylsulfanyl)benzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: It serves as a precursor in the synthesis of cardiotonic drugs like Sulmazole and Isomazole.

Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 2-Hydroxy-4-(methylsulfanyl)benzoic acid involves its interaction with specific molecular targets. For instance, in the synthesis of cardiotonic drugs, the compound undergoes cyclization and oxidation reactions to form active pharmaceutical ingredients. These reactions involve the formation of new chemical bonds and the modification of functional groups, which ultimately lead to the desired therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

2-Methoxy-4-(methylsulfanyl)benzoic acid: Similar structure but with a methoxy group instead of a hydroxyl group.

2-Hydroxy-4-methoxybenzoic acid: Similar structure but with a methoxy group instead of a methylsulfanyl group.

Uniqueness

2-Hydroxy-4-(methylsulfanyl)benzoic acid is unique due to the presence of both hydroxyl and methylsulfanyl groups on the benzoic acid core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies .

Actividad Biológica

2-Hydroxy-4-(methylsulfanyl)benzoic acid, also known as methylthio salicylic acid, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is characterized by the following chemical formula:

- Molecular Formula : C₈H₉O₂S

- CAS Number : 67127-67-7

This compound features a hydroxyl group and a methylthio group attached to a benzoic acid structure, which may influence its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in biological systems.

- Anti-inflammatory Effects : It has been shown to inhibit inflammatory pathways by modulating the activity of enzymes involved in the inflammatory response, potentially affecting cytokine production and signaling.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, making it a candidate for further research in infectious disease treatment.

Antioxidant Activity

Research has demonstrated that this compound can effectively scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This property is particularly relevant in the context of diseases where oxidative stress plays a critical role, such as diabetes and cardiovascular diseases.

Anti-inflammatory Activity

In vivo studies have indicated that this compound can significantly reduce markers of inflammation in animal models. For example, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines and improved tissue health in models of induced inflammation.

Antimicrobial Activity

In vitro studies have shown that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents.

Study on Antioxidant Effects

A study conducted on diabetic rats demonstrated that administration of this compound significantly lowered blood glucose levels and reduced lipid peroxidation markers. The results indicated an improvement in glycemic control and antioxidant status, suggesting its potential use as a therapeutic agent for managing diabetes-related complications.

| Parameter | Control Group | Treatment Group (500 μg/kg) |

|---|---|---|

| Blood Glucose Level (mg/dL) | 250 ± 15 | 150 ± 10 |

| Lipid Peroxidation (TBARS) | 0.45 ± 0.05 | 0.20 ± 0.03 |

| Plasma Insulin (μU/mL) | 5 ± 1 | 15 ± 2 |

Study on Anti-inflammatory Effects

Another study explored the anti-inflammatory effects of this compound in a model of acute inflammation induced by carrageenan. The results showed a significant reduction in paw edema after treatment with this compound compared to the control group.

| Time Point (hours) | Control Edema (mm) | Treatment Edema (mm) |

|---|---|---|

| 1 | 5.0 | 3.0 |

| 3 | 8.5 | 5.0 |

| 6 | 10.0 | 6.5 |

Propiedades

IUPAC Name |

2-hydroxy-4-methylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLRWJMFYFRILZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20541182 | |

| Record name | 2-Hydroxy-4-(methylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67127-67-7 | |

| Record name | 2-Hydroxy-4-(methylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.